molecular formula C22H22F2N4O3S2 B2973070 4,6-difluoro-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 897481-34-4

4,6-difluoro-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B2973070
CAS No.: 897481-34-4
M. Wt: 492.56
InChI Key: AYBHKEOKWPVYLD-UHFFFAOYSA-N
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Description

4,6-difluoro-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with fluorine atoms and a piperazine ring

Properties

IUPAC Name

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O3S2/c23-16-13-18(24)20-19(14-16)32-22(25-20)27-11-9-26(10-12-27)21(29)15-3-5-17(6-4-15)33(30,31)28-7-1-2-8-28/h3-6,13-14H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBHKEOKWPVYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC5=C(C=C(C=C5S4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-difluoro-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps, including the formation of the benzothiazole core, the introduction of fluorine atoms, and the attachment of the piperazine and pyrrolidine sulfonyl groups. Common synthetic methods include:

    Formation of Benzothiazole Core: This can be achieved through cyclization reactions involving ortho-aminothiophenol and carbon disulfide.

    Introduction of Fluorine Atoms: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of Piperazine and Pyrrolidine Sulfonyl Groups: This step involves nucleophilic substitution reactions, often using piperazine and pyrrolidine sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4,6-difluoro-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mCPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4,6-difluoro-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-difluoro-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-difluoro-2-{4-[4-(methylsulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
  • 4,6-difluoro-2-{4-[4-(ethylsulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Uniqueness

4,6-difluoro-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is unique due to the presence of the pyrrolidine sulfonyl group, which can enhance its biological activity and selectivity. This structural feature may provide advantages in terms of binding affinity and specificity for certain biological targets compared to similar compounds.

Biological Activity

The compound 4,6-difluoro-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole represents a novel class of benzothiazole derivatives that have garnered attention for their potential biological activities. This article provides a comprehensive overview of its biological efficacy, including mechanisms of action, synthesis, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of the compound involves multi-step organic reactions that typically include the formation of the benzothiazole core and subsequent substitution reactions to introduce the difluoro and piperazine moieties. The structural formula can be represented as follows:

C17H19F2N3O2S\text{C}_{17}\text{H}_{19}\text{F}_2\text{N}_3\text{O}_2\text{S}

Biological Activity Overview

The biological activity of 4,6-difluoro-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole has been explored in various contexts, particularly in relation to its antidiabetic properties through inhibition of α-amylase.

Inhibition of α-Amylase

Recent studies have demonstrated that benzothiazole derivatives exhibit significant α-amylase inhibitory activity. For instance, compound 8f from a related series showed an inhibition rate of 87.5% at a concentration of 50 µg/mL compared to a control (acarbose) which exhibited 77.96% inhibition at the same concentration . This suggests that the structural modifications in benzothiazoles can enhance their efficacy as enzyme inhibitors.

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between the compound and the active sites of α-amylase enzymes. The binding affinity and interaction patterns suggest that specific functional groups within the compound play critical roles in its inhibitory activity .

Study 1: Antidiabetic Efficacy

A study focused on synthesizing various benzothiazole derivatives found that those with piperazine substitutions exhibited enhanced biological activity against α-amylase. The most potent derivative demonstrated a significant correlation between structural features and inhibitory activity, highlighting the importance of molecular design in drug development .

Study 2: Broader Biological Activities

Other derivatives in this class have shown promise against a range of pathogens. For example, compounds derived from benzothiazoles have been reported to possess antibacterial, antifungal, and antiprotozoal activities. The minimal inhibitory concentration (MIC) for certain derivatives was found to be as low as 50 µg/mL against various organisms, indicating their potential as broad-spectrum antimicrobial agents .

Data Table: Biological Activity Summary

Compound NameActivity TypeIC50/Effective ConcentrationReference
8fα-Amylase Inhibition50 µg/mL (87.5% Inhibition)
Compound AAntibacterial50 µg/mL
Compound BAntifungal25 µg/mL

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